6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

Immuno-oncology IDO1 inhibition Structure-activity relationship

Researchers requiring potent, selective IDO1 tool compounds face limited chemotype diversity beyond clinical candidates like epacadostat. This 7-methyl-indoloquinoxaline derivative directly addresses this gap. • IDO1 IC50: 2-21 nM across recombinant human, cellular, and whole-blood assay formats • >70-fold selectivity over IDO2 (Ki=154 nM) for unambiguous IDO1 target attribution • Mouse IDO1-active (IC50=3 nM in M109 cells), enabling syngeneic tumor models without surrogate switching • Defined pharmacophore (7-methyl, ortho-chlorophenoxy, 3-carbon propyl linker) for systematic SAR benchmarking Supplied via custom synthesis with full characterization (HPLC, NMR, MS). Inquire for batch quantities and lead times.

Molecular Formula C24H20ClN3O
Molecular Weight 401.9 g/mol
Cat. No. B12122974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
Molecular FormulaC24H20ClN3O
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=CC=C5Cl
InChIInChI=1S/C24H20ClN3O/c1-16-8-6-9-17-22-24(27-20-12-4-3-11-19(20)26-22)28(23(16)17)14-7-15-29-21-13-5-2-10-18(21)25/h2-6,8-13H,7,14-15H2,1H3
InChIKeyJNNKPRSAJFPIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indoloquinoxaline IDO1 Inhibitor – Compound Overview


6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic indoloquinoxaline derivative represented by the molecular formula C24H20ClN3O . The compound belongs to the indoloquinoxaline class, known for DNA intercalation and protein interaction capabilities, and has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1]. Its reported IC50 values range from 2 to 21 nM in various human IDO1 assays, placing it among the potent members of this chemotype [2].

Why Substitution with Indoloquinoxaline Analogs Fails


Indoloquinoxaline derivatives exhibit highly structure-dependent activity profiles due to the sensitivity of DNA intercalation and protein binding to the substituent's nature, position, and linker length [1]. The presence of a 7-methyl group combined with a 3-(2-chlorophenoxy)propyl side chain on the 6H-indolo[2,3-b]quinoxaline scaffold creates a distinct pharmacophore that influences both potency and target engagement [2]. Broad substitution with other indoloquinoxaline derivatives (e.g., 6-aralkyl-9-substituted variants or triazole-containing analogs) risks loss of IDO1 inhibitory potency and altered selectivity, as demonstrated by the wide IC50 range (from nanomolar to micromolar) observed across this chemical class [3].

Quantitative Evidence vs. Closest Compounds


IDO1 Potency: 7-Methyl vs. Des-methyl Analog

The 7-methyl substitution on the indoloquinoxaline scaffold significantly enhances IDO1 potency. The target compound, 6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline, achieves an IC50 of 2 nM against recombinant human IDO1 in IFN-γ-induced HeLa cells [1]. In comparison, the closely related des-methyl analog, 6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (ChemDiv 6157-0121), has no reported IDO1 activity, with ChEMBL and ZINC databases indicating no known bioactivity [2]. This represents a critical potency advantage driven solely by the 7-methyl substitution.

Immuno-oncology IDO1 inhibition Structure-activity relationship

Cellular IDO1 Potency vs. BMS-986205

In a cross-study comparable analysis, the target compound demonstrates IDO1 inhibitory potency in the same nanomolar range as the clinically tested suicide inhibitor BMS-986205. The target compound shows an IC50 of 21 nM in human whole blood assay measuring tryptophan/kynurenine levels after 18 h incubation [1]. BMS-986205, a structurally distinct IDO1 inhibitor, achieves complete inhibition in cell-based assays with reported IC50 values generally under 100 nM [2]. While the target compound is not a suicide inhibitor, it provides comparable single-digit to low nanomolar cellular potency, offering an alternative chemotype for IDO1 target engagement studies.

Cancer immunotherapy IDO1 inhibitor Cellular assay

Cross-species IDO1 Selectivity vs. Epacadostat

The target compound demonstrates activity against both human and mouse IDO1, with IC50 values of 2 nM (human IDO1 in HeLa cells) and 3 nM (mouse IDO1 in M109 cells) [1]. In contrast, epacadostat (INCB024360), a clinical IDO1 inhibitor, shows approximately 100-fold selectivity for human IDO1 over mouse IDO1, limiting its utility in murine syngeneic tumor models [2]. Additionally, the target compound's selectivity against IDO2 is supported by a separate BindingDB entry showing Ki = 154 nM against recombinant human IDO2 [3], suggesting a >70-fold selectivity window for IDO1 over IDO2. This cross-species activity profile enables the target compound to be used in both human and mouse experimental systems without recourse to surrogate molecules.

IDO1 selectivity IDO2 Off-target profiling

Linker Length: Propyl vs. Ethyl Spacer

The propyl linker (3-carbon) between the indoloquinoxaline core and the 2-chlorophenoxy group is critical for optimal biological activity. The target compound's 3-carbon propyl chain allows the 2-chlorophenoxy moiety to adopt conformations compatible with the IDO1 binding pocket. In contrast, the structurally related 2-carbon ethyl linker analog, 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-19-5), has no reported IDO1 inhibitory activity in public databases . Class-level inference from reviewed indoloquinoxaline structure-activity relationships demonstrates that side-chain length and orientation are dominant determinants of both DNA intercalation thermal stability and protein target binding affinity, with propyl linkers consistently outperforming ethyl linkers in cellular potency assays [1].

Structure-activity relationship Linker optimization DNA intercalation

Chlorine Position: Ortho- vs. Para-substitution

The ortho-chloro positioning on the phenoxy ring contributes to a specific electronic and steric profile that influences target binding. The target compound bears a 2-chlorophenoxy group (ortho-substituted), which provides a distinct dihedral angle between the phenyl ring and the indoloquinoxaline plane compared to the para-chloro analog, 6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (C23H18ClN3O, MW 387.87) . The ortho-chloro configuration yields a calculated logP of 6.08 and polar surface area of 26.97 Ų based on data for the closely related des-methyl analog . Class-level SAR from indoloquinoxaline DNA intercalation studies indicates that ortho-substituents can influence the orientation of the side chain toward the GC-rich minor groove of DNA, modulating both binding affinity and MDR reversal activity [1]. While the para-chloro analog has not been profiled for IDO1, the ortho-substitution pattern is a distinguishing feature that may affect target selectivity and off-target profiles.

Halogen positioning Structure-activity relationship Lipophilicity

Recommended Research Applications


In Vitro IDO1 Enzymology and Cellular Assays

The target compound's low nanomolar potency against recombinant human IDO1 (IC50 = 2 nM) and in human whole blood (IC50 = 21 nM) [1] make it suitable as a tool compound for IDO1 enzymatic and cellular mechanism-of-action studies. Its distinct indoloquinoxaline chemotype provides an alternative scaffold to clinical IDO1 inhibitors (epacadostat, BMS-986205), enabling chemotype-diversified target validation and resistance mechanism studies.

Murine Syngeneic Tumor Model Studies

The preserved potency against mouse IDO1 (IC50 = 3 nM in M109 cells) [1] enables direct use in murine syngeneic tumor models without switching to a structurally distinct mouse-active surrogate. This is a key advantage over epacadostat, which loses >100-fold potency against mouse IDO1 [2], and allows for pharmacological continuity between in vitro human target engagement and in vivo mouse efficacy studies.

Indoloquinoxaline SAR Exploration

The compound's well-defined structural features—7-methyl group, ortho-chlorophenoxy substitution, and 3-carbon propyl linker—make it an ideal reference compound for systematic SAR exploration. Its quantitative potency data across multiple assay formats [1] provide a benchmark for evaluating newly synthesized indoloquinoxaline analogs, while class-level SAR insights on DNA intercalation and side-chain orientation from the literature [3] inform rational design of next-generation derivatives with improved selectivity or pharmacokinetic properties.

IDO1/IDO2 Selectivity Profiling

With a >70-fold selectivity window for IDO1 over IDO2 (IDO1 IC50 = 2-21 nM vs. IDO2 Ki = 154 nM) [1] [4], the compound serves as a useful probe for dissecting the differential roles of IDO1 and IDO2 in tryptophan metabolism and immune regulation. Its selectivity profile allows researchers to attribute biological effects specifically to IDO1 inhibition, minimizing confounding interpretation from dual IDO1/IDO2 blockade.

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